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molecular formula C14H11F2N3O B8426176 5-[(3,5-difluorobenzyl)oxy]-1H-indazol-3-amine

5-[(3,5-difluorobenzyl)oxy]-1H-indazol-3-amine

Cat. No. B8426176
M. Wt: 275.25 g/mol
InChI Key: QXWMKAMNVXFBSJ-UHFFFAOYSA-N
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Patent
US08354399B2

Procedure details

A solution of sodium nitrite (13 gr, 190 mmol) in water (15 mL) was added dropwise to a cooled (0° C.) mixture of 2-amino-5-[(3,5-difluorobenzyl)oxy]benzonitrile (42.9 g, 165 mmol) in 37% hydrochloric acid (340 mL). After 2 hours, the resulting reaction mixture was added over a period of 1 hour to a previously prepared cooled suspension of tin(II) chloride (250 gr, 1.32 mol) in 37% hydrochloric acid (286 mL) trying to keep the temperature below 10° C. After 1 hour, the resulting reaction mixture was diluted with water (400 mL) and 35% NaOH (735 mL) was added to obtain a pH value of 9-10. The reaction mixture was extracted with EtOAc (1 L) and washed with EtOAc (2×0.5 L). Collected organic phases were dried over sodium sulfate, filtered and evaporated to dryness. The crude residue was purified by chromatography on silica gel using dichloromethane/7M NH3 in MeOH 96:4 as the eluant, affording 34.7 g of the title compound (76% yield).
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
2-amino-5-[(3,5-difluorobenzyl)oxy]benzonitrile
Quantity
42.9 g
Type
reactant
Reaction Step Two
Quantity
340 mL
Type
solvent
Reaction Step Two
Quantity
250 g
Type
reactant
Reaction Step Three
Quantity
286 mL
Type
solvent
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four
Name
Quantity
735 mL
Type
solvent
Reaction Step Four
Yield
76%

Identifiers

REACTION_CXSMILES
[N:1]([O-])=O.[Na+].[NH2:5][C:6]1[CH:13]=[CH:12][C:11]([O:14][CH2:15][C:16]2[CH:21]=[C:20]([F:22])[CH:19]=[C:18]([F:23])[CH:17]=2)=[CH:10][C:7]=1[C:8]#[N:9].[Sn](Cl)Cl>O.Cl.[OH-].[Na+]>[F:23][C:18]1[CH:17]=[C:16]([CH:21]=[C:20]([F:22])[CH:19]=1)[CH2:15][O:14][C:11]1[CH:10]=[C:7]2[C:6](=[CH:13][CH:12]=1)[NH:5][N:9]=[C:8]2[NH2:1] |f:0.1,6.7|

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Two
Name
2-amino-5-[(3,5-difluorobenzyl)oxy]benzonitrile
Quantity
42.9 g
Type
reactant
Smiles
NC1=C(C#N)C=C(C=C1)OCC1=CC(=CC(=C1)F)F
Name
Quantity
340 mL
Type
solvent
Smiles
Cl
Step Three
Name
Quantity
250 g
Type
reactant
Smiles
[Sn](Cl)Cl
Name
Quantity
286 mL
Type
solvent
Smiles
Cl
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
O
Name
Quantity
735 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
a cooled
CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
ADDITION
Type
ADDITION
Details
was added over a period of 1 hour to
Duration
1 h
CUSTOM
Type
CUSTOM
Details
a previously prepared
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
the temperature below 10° C
WAIT
Type
WAIT
Details
After 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
to obtain a pH value of 9-10
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with EtOAc (1 L)
WASH
Type
WASH
Details
washed with EtOAc (2×0.5 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Collected organic phases were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by chromatography on silica gel

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC=1C=C(COC=2C=C3C(=NNC3=CC2)N)C=C(C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 34.7 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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